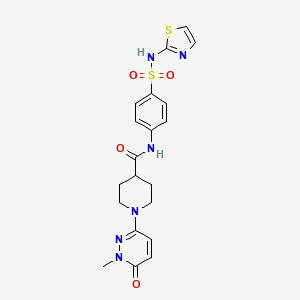

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide

CAS No.: 1421477-41-9

Cat. No.: VC4156760

Molecular Formula: C20H22N6O4S2

Molecular Weight: 474.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421477-41-9 |

|---|---|

| Molecular Formula | C20H22N6O4S2 |

| Molecular Weight | 474.55 |

| IUPAC Name | 1-(1-methyl-6-oxopyridazin-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C20H22N6O4S2/c1-25-18(27)7-6-17(23-25)26-11-8-14(9-12-26)19(28)22-15-2-4-16(5-3-15)32(29,30)24-20-21-10-13-31-20/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,21,24)(H,22,28) |

| Standard InChI Key | BEHXYNQLCWHULA-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Introduction

1. Introduction to the Compound

The compound "1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide" is a complex organic molecule. Its structure suggests it belongs to the class of heterocyclic compounds featuring a pyridazine ring, a thiazole group, and a piperidine moiety. Such compounds are often studied for their potential biological activities, including enzyme inhibition, antimicrobial properties, or anticancer activity.

2. Structural Features

Key Functional Groups:

-

Pyridazinone Core: The pyridazine ring with a keto group is known for its pharmacological relevance, often acting as a scaffold for drug development.

-

Thiazolyl Sulfonamide: Sulfonamides are widely recognized for antimicrobial and enzyme inhibitory properties.

-

Piperidine Carboxamide: Piperidine derivatives are common in pharmaceutical chemistry due to their bioactivity and ability to enhance solubility.

3. Potential Applications

Based on the structural motifs:

4. Synthesis and Characterization

While specific synthetic pathways for this compound were not found, typical methods might include:

-

Stepwise Assembly:

-

Formation of the pyridazine core via condensation reactions.

-

Introduction of the thiazole group through nucleophilic substitution.

-

Coupling reactions to attach the piperidine carboxamide moiety.

-

-

Characterization Techniques:

-

NMR Spectroscopy: To confirm the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): To verify molecular weight.

-

IR Spectroscopy: To identify functional groups like sulfonamides and amides.

-

5. Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C20H22N6O4S2 |

| Molecular Weight | ~474 g/mol |

| Solubility | Likely soluble in polar solvents |

| Predicted Bioactivity | Enzyme inhibitor, anticancer |

| Key Functional Groups | Pyridazinone, Thiazole, Piperidine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume